4-Cyano-3-methoxybenzenesulfonyl chloride

Vue d'ensemble

Description

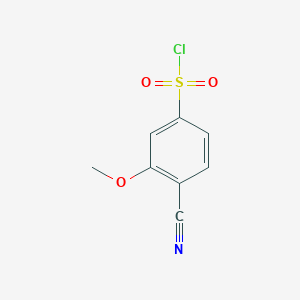

4-Cyano-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzene ring, along with a sulfonyl chloride group (-SO2Cl). This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-methoxybenzenesulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzonitrile.

Thermal Newman-Kwart Rearrangement (NKR): This step converts the starting material to a thiol derivative.

Oxidative Chlorination: The thiol derivative is then subjected to zirconium(IV) chloride-promoted oxidative chlorination to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process typically includes rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyano-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation Products: Oxidation can yield sulfonic acids or sulfonate salts.

Reduction Products: Reduction can lead to the formation of sulfinic acids or sulfonyl hydrides.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The chemical formula of 4-Cyano-3-methoxybenzenesulfonyl chloride is C9H8ClN O2S. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The compound can undergo:

- Nucleophilic Substitution: The sulfonyl chloride can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to specific positions on the aromatic ring.

- Reduction Reactions: The cyano group can be reduced to form amines.

Organic Synthesis

This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a building block for creating sulfonamides and other derivatives that have therapeutic potential.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates targeting various biological pathways. |

| Agrochemicals | Acts as an intermediate in the production of pesticides and herbicides. |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its ability to modify biomolecules. It can be employed to create targeted drug delivery systems or to develop inhibitors for specific enzymes.

- Case Study: Research has demonstrated the effectiveness of this compound in synthesizing inhibitors for proteases, which are crucial in various diseases.

Biological Research

The compound plays a role in biochemical studies by enabling the covalent modification of proteins. This property is particularly useful in studying enzyme mechanisms and interactions.

| Biological Application | Details |

|---|---|

| Enzyme Inhibition Studies | Forms stable bonds with active sites on enzymes, allowing for detailed kinetic studies. |

| Protein Labeling | Utilized to label biomolecules for tracking and analysis in cellular processes. |

Mécanisme D'action

The mechanism of action of 4-Cyano-3-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxybenzenesulfonyl chloride: Similar structure but lacks the cyano group.

4-Cyano-2-methoxybenzenesulfonyl chloride: Similar structure with the cyano and methoxy groups in different positions.

3-Cyano-4-methoxybenzenesulfonyl chloride: Similar structure with the cyano and methoxy groups in different positions

Uniqueness

4-Cyano-3-methoxybenzenesulfonyl chloride is unique due to the specific positioning of the cyano and methoxy groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure can also affect its applications in scientific research and industrial processes.

Activité Biologique

4-Cyano-3-methoxybenzenesulfonyl chloride (CAS No. 942199-52-2) is a sulfonyl chloride derivative that exhibits significant biological activity, particularly in biochemical modifications of proteins and enzymes. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential applications based on diverse research findings.

This compound functions primarily as an electrophile, engaging in nucleophilic substitution reactions. The sulfonyl group can covalently modify proteins by reacting with nucleophilic amino acid residues, particularly serine and threonine, leading to the formation of stable sulfonamide bonds. This modification can alter protein function and influence various cellular pathways.

The compound's biochemical properties are pivotal for its activity:

- Reactivity : It is highly reactive due to the presence of the sulfonyl chloride group, allowing it to interact with a variety of biological targets including proteins and nucleic acids.

- Covalent Modification : The introduction of the sulfonyl group modifies the physical and chemical properties of biomolecules, affecting their interaction dynamics within biochemical pathways.

| Property | Description |

|---|---|

| Reactivity | High; interacts with nucleophiles |

| Target Amino Acids | Serine, Threonine |

| Bond Formation | Sulfonamide bonds with proteins |

| Biochemical Pathways | Alters signaling pathways and gene expression |

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It modifies key signaling proteins, potentially altering cell signaling pathways.

- Gene Expression : By affecting transcription factors and regulatory proteins, it can modulate gene expression profiles in cells.

Case Study: Inhibition of RNA Methyltransferases

Research has indicated that derivatives of this compound can inhibit methyltransferase activities involved in viral RNA cap structure methylation. In a study evaluating several compounds for their ability to inhibit SARS-CoV and SARS-CoV-2 methyltransferases, specific derivatives showed significant inhibition rates at concentrations as low as 5 μM .

Table 2: Inhibition Rates of Methyltransferases

| Compound | SARS-CoV nsp14 (%) | SARS-CoV-2 nsp14 (%) | hRNMT (%) |

|---|---|---|---|

| 1 | 71.8 ± 4.8 | 87.6 ± 3.3 | n.i |

| 2 | 91.7 ± 4.8 | 93.6 ± 7.9 | n.i |

| 3 | 98.4 ± 5.0 | 86.0 ± 0.2 | n.i |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, it is hypothesized that its small lipophilic nature allows for efficient absorption and distribution within biological systems. The metabolism and excretion pathways are likely influenced by the specific biochemical transformations it undergoes post-administration.

Applications in Drug Development

Due to its ability to modify protein interactions, this compound holds promise in drug development, particularly for targeting specific enzymes or receptors implicated in various diseases. Its role as a potential inhibitor in viral infections highlights its therapeutic potential.

Propriétés

IUPAC Name |

4-cyano-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-13-8-4-7(14(9,11)12)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMEWAVZDPMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.